molecular formula C17H29N3O2 B12664869 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate CAS No. 85409-80-9

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate

Cat. No.: B12664869
CAS No.: 85409-80-9
M. Wt: 307.4 g/mol
InChI Key: UOLABKZLQOSMIO-UHFFFAOYSA-N
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Description

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its significant role in various chemical processes, particularly as a catalyst in epoxy resin chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is synthesized through a Mannich reaction, which involves the reaction of phenol with formaldehyde and dimethylamine. The reaction is typically carried out under vacuum conditions to facilitate the removal of water produced during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar Mannich reaction process. The reaction mixture is subjected to vacuum dehydration and subsequent filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones .

Mechanism of Action

The mechanism by which 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate exerts its effects involves its ability to act as a catalyst. The tertiary amine groups facilitate the nucleophilic attack on epoxy groups, accelerating the curing process. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with distinct catalytic properties. Its ability to form stable complexes with transition metals further enhances its versatility in various applications .

Properties

CAS No.

85409-80-9

Molecular Formula

C17H29N3O2

Molecular Weight

307.4 g/mol

IUPAC Name

[2,4,6-tris[(dimethylamino)methyl]phenyl] acetate

InChI

InChI=1S/C17H29N3O2/c1-13(21)22-17-15(11-19(4)5)8-14(10-18(2)3)9-16(17)12-20(6)7/h8-9H,10-12H2,1-7H3

InChI Key

UOLABKZLQOSMIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1CN(C)C)CN(C)C)CN(C)C

Origin of Product

United States

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